[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine
Overview
Description
Preparation Methods
The synthesis of [2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine involves several steps. One common synthetic route includes the reaction of 4-propoxyphenol with 3-chloromethylpyridine under basic conditions to form the intermediate compound, which is then reacted with ammonia or an amine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:
[2-(4-Methoxyphenoxy)pyridin-3-yl]methanamine: This compound has a methoxy group instead of a propoxy group, which can influence its chemical reactivity and biological activity.
[2-(4-Ethoxyphenoxy)pyridin-3-yl]methanamine: The ethoxy group provides different steric and electronic properties compared to the propoxy group, affecting its interactions with molecular targets.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
IUPAC Name |
[2-(4-propoxyphenoxy)pyridin-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-10-18-13-5-7-14(8-6-13)19-15-12(11-16)4-3-9-17-15/h3-9H,2,10-11,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKILBLPQBANTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C=CC=N2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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